1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-amine
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Overview
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and indole derivatives.
Cyclization Reaction: The key step involves a cyclization reaction where the cyclopentane ring is fused to the indole moiety. This can be achieved through various methods, including acid-catalyzed cyclization or transition metal-catalyzed reactions.
Amine Introduction:
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as improved stability and solubility.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine can be compared with other spirocyclic compounds such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one: This compound has a similar spirocyclic structure but with a ketone group at the 2’ position.
5’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: This compound features a cyclopropane ring instead of a cyclopentane ring and a chlorine substituent.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid: This compound has a carboxylic acid group at the 7’ position instead of an amine group.
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-amine lies in its specific substitution pattern and the presence of the amine group, which can impart different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-7-amine |
InChI |
InChI=1S/C12H16N2/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8,13H2 |
InChI Key |
AYAGFAMIFXFGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3N |
Origin of Product |
United States |
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